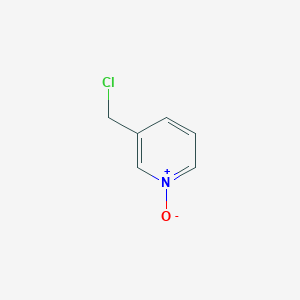

3-ChloroMethyl-pyridine 1-oxide

説明

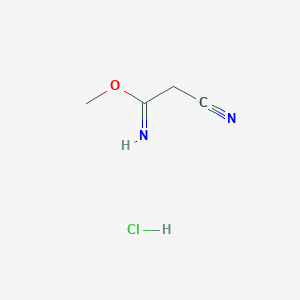

“3-ChloroMethyl-pyridine 1-oxide” (also known as 3-(chloromethyl)pyridin-1-ium-1-olate) is a chemical compound with the CAS Number: 82401-08-9 . It has a molecular weight of 143.57 .

Synthesis Analysis

The synthesis of “3-ChloroMethyl-pyridine 1-oxide” involves two stages . In the first stage, 3-chloromethylpyridinium chloride reacts with sodium hydrogencarbonate in water at 0 degrees Celsius. In the second stage, the reaction occurs with peracetic acid and acetic acid in chloroform for 18 hours .

Molecular Structure Analysis

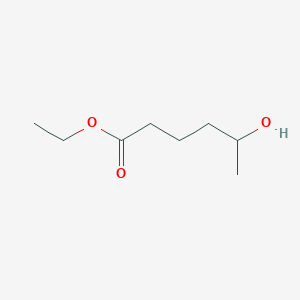

The molecular formula of “3-ChloroMethyl-pyridine 1-oxide” is C6H6ClNO .

Chemical Reactions Analysis

The chemical reactions involving “3-ChloroMethyl-pyridine 1-oxide” are complex and involve multiple stages . The reaction conditions involve the use of 3-chloromethylpyridinium chloride with sodium hydrogencarbonate in water at 0 degrees Celsius, followed by a reaction with peracetic acid and acetic acid in chloroform for 18 hours .

科学的研究の応用

Application 1: Synthesis of 2-amino-3-cyano-4H-chromenes

- Summary of the Application: This compound is used in the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions .

- Methods of Application: The process involves three sequential steps: (1) oxidation of alcohols to aldehydes, which requires an oxidizing catalyst, (2) Knoevenagel condensation of the in-situ formed aldehydes .

- Results: A variety of 2-amino-3-cyano-4H-chromenes are generated in good to high yields from alcohols as inexpensive and easily available starting materials .

Application 2: Anti-inflammatory Activities of Pyrimidines

- Summary of the Application: Pyrimidines, which can be synthesized using 3-ChloroMethyl-pyridine 1-oxide, have been found to exhibit potent anti-inflammatory effects .

- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application 3: Synthesis of 2-Substituted Pyridines

- Summary of the Application: This compound is used in the synthesis of 2-substituted pyridines and 2-substituted pyridine N-oxides .

- Methods of Application: The process involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .

- Results: By this method, 2-substituted pyridines and 2-substitified pyridine N-oxides are generated in good yields .

Application 4: Synthesis of Biaryl Building Blocks

- Summary of the Application: This compound is used in the synthesis of biaryl building blocks .

- Methods of Application: The process involves the cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents in the presence of Pd (OAc) 2 and (o-tolyl) 3 P .

- Results: By this method, useful biaryl building blocks are generated .

Safety And Hazards

The safety data sheet for a related compound, 3-(Chloromethyl)pyridine hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Protective measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

将来の方向性

Research on pyridine derivatives, including “3-ChloroMethyl-pyridine 1-oxide”, is ongoing. The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization . This compound has numerous potential applications in various fields of research and industry, such as nuclear fuel reprocessing, analytical chemistry, and medicine.

特性

IUPAC Name |

3-(chloromethyl)-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJYEZKDLOGBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500083 | |

| Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ChloroMethyl-pyridine 1-oxide | |

CAS RN |

82401-08-9 | |

| Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)